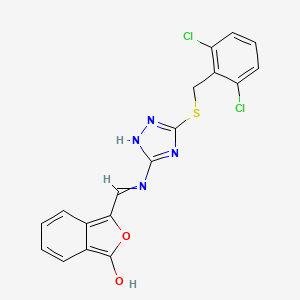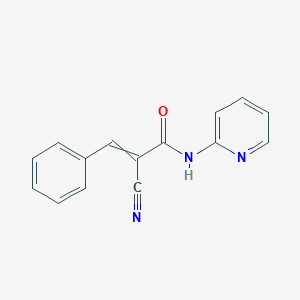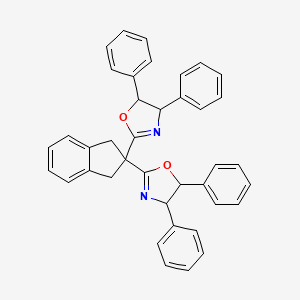
(4R,4'R,5R,5'R)-2,2'-(2,3-Dhydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry. The structure of this compound features two oxazoline rings attached to a central indene moiety, which provides a rigid and well-defined chiral environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Attachment to Indene Moiety: The oxazoline rings are then attached to the indene moiety through a series of coupling reactions. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the desired carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) follows similar synthetic routes but on a larger scale. The key to successful industrial production is the optimization of reaction conditions to maximize yield and minimize by-products. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxazoline N-oxide.
Reduction: Reduction of the oxazoline rings can lead to the formation of amino alcohols.
Substitution: The compound can undergo substitution reactions at the phenyl rings or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or organolithium reagents.
Major Products
Oxidation: Oxazoline N-oxide.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in reactions such as hydrogenation, hydroformylation, and cyclopropanation.
Biology: Employed in the synthesis of chiral molecules that are used as probes or inhibitors in biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds, especially those that require high enantioselectivity.
Industry: Applied in the production of fine chemicals and agrochemicals, where chiral purity is essential.
作用机制
The mechanism by which (4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects is primarily through its role as a chiral ligand. The compound coordinates to metal centers in catalytic complexes, creating a chiral environment that induces enantioselectivity in the reaction. The rigid structure of the indene moiety and the steric hindrance provided by the phenyl rings contribute to the high selectivity observed in these reactions.
相似化合物的比较
Similar Compounds
(R,R)-1,2-Diphenylethylenediamine: Another chiral ligand used in asymmetric synthesis, but with a different structural framework.
®-BINAP: A widely used chiral ligand with a biaryl backbone, offering different steric and electronic properties.
(R,R)-TADDOL: A chiral diol ligand with a tetraaryl backbone, used in various asymmetric transformations.
Uniqueness
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is unique due to its indene-based structure, which provides a rigid and well-defined chiral environment. This rigidity often results in higher enantioselectivity compared to more flexible ligands. Additionally, the presence of two oxazoline rings allows for versatile coordination to various metal centers, making it a highly adaptable ligand for different catalytic reactions.
属性
分子式 |
C39H32N2O2 |
|---|---|
分子量 |
560.7 g/mol |
IUPAC 名称 |
2-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2 |
InChI 键 |
UYCBNAKEMVGOCN-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2CC1(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)
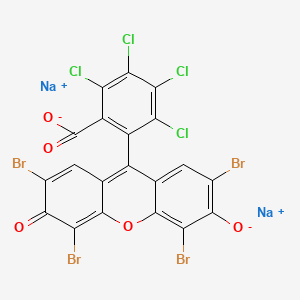

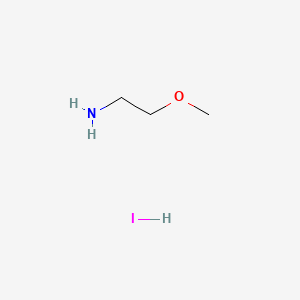

![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)

![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)


![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)
